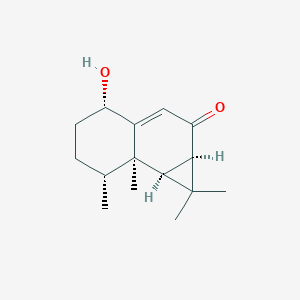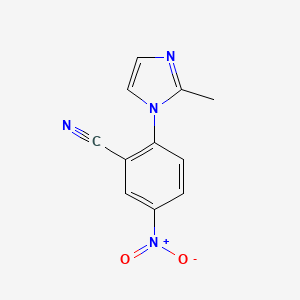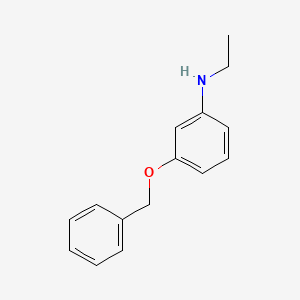![molecular formula C8H9ClN2O B3081904 Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride CAS No. 111477-18-0](/img/structure/B3081904.png)
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride
Übersicht
Beschreibung
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride is a compound belonging to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles. These compounds are recognized for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative coupling and hydroamination reactions . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process . Additionally, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can modulate the activity of certain proteins by binding to their active sites, thereby altering their conformation and function .
Cellular Effects
Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis . These effects are often cell-type specific and can result in diverse outcomes, such as cell proliferation, differentiation, or apoptosis . Moreover, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can modulate cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride involves several key steps. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes . For instance, Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can inhibit the activity of certain kinases, thereby blocking the phosphorylation of target proteins and altering signal transduction pathways . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cellular function and promoting tissue repair . At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the biological response to Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride changes dramatically at specific dosage levels. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Vorbereitungsmethoden
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with other aromatic compounds in the presence of oxidizing agents.
Analyse Chemischer Reaktionen
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. These compounds share a similar fused bicyclic structure but differ in their chemical properties and biological activities. This compound is unique due to its specific functional groups and the resulting chemical reactivity .
Similar Compounds
- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrazines
- Imidazo[1,5-a]pyridines
Eigenschaften
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXQTXBIUCYRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)
![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)




![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)




